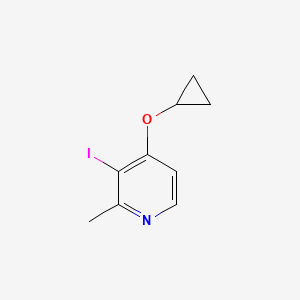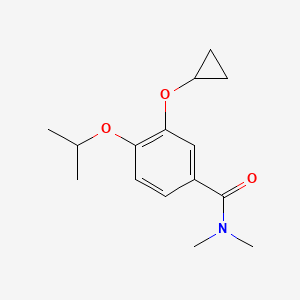
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 It is a benzene derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanol, ethyl bromide, and isopropyl bromide.
Formation of Cyclopropoxy Group: Cyclopropanol is reacted with a suitable base to form the cyclopropoxy anion, which is then introduced to the benzene ring through a nucleophilic substitution reaction.
Introduction of Ethyl and Isopropoxy Groups: Ethyl bromide and isopropyl bromide are sequentially reacted with the intermediate compound under controlled conditions to introduce the ethyl and isopropoxy groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
- 1-Cyclopropoxy-2-ethyl-4-isopropoxybenzene
- 2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene
Comparison: 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical, chemical, and biological properties, making it valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-4-ethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-5-8-13(16-12-6-7-12)14(9-11)15-10(2)3/h5,8-10,12H,4,6-7H2,1-3H3 |
Clave InChI |
LERKQYQXDAKGCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


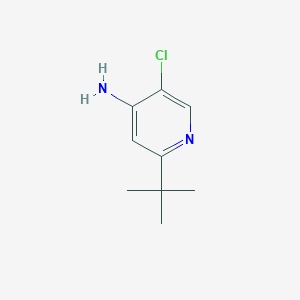
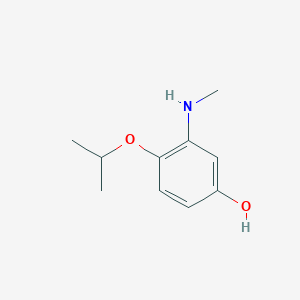
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
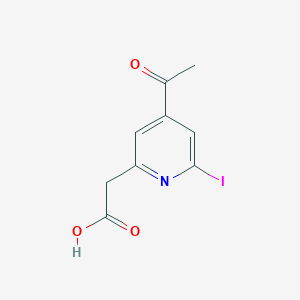
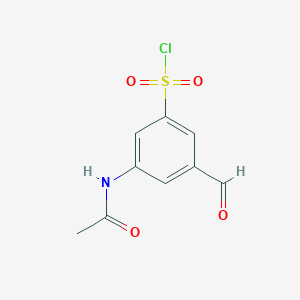
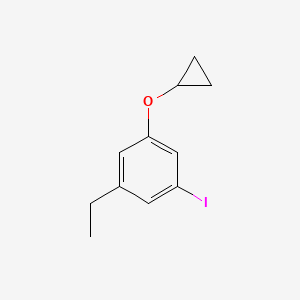
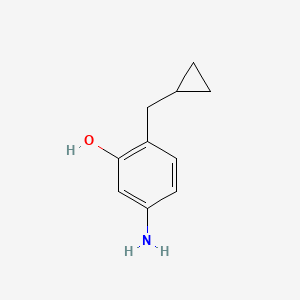
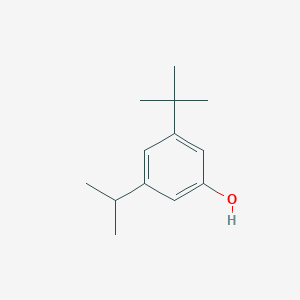

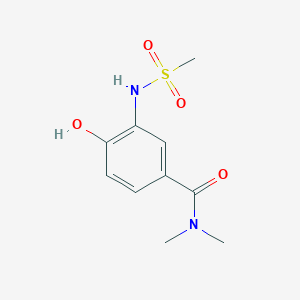
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)

